2,3-Dihydropyrazolo[5,1-b]oxazol-3-ylmethanamine
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Overview
Description
(2,3-Dihydropyrazolo[5,1-b]oxazol-3-yl)methanamine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring fused with an oxazole ring, and a methanamine group attached to the 3-position of the oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydropyrazolo[5,1-b]oxazol-3-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of (2,3-Dihydropyrazolo[5,1-b]oxazol-3-yl)methanamine may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydropyrazolo[5,1-b]oxazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives.
Reduction: Formation of reduced pyrazole-oxazole compounds.
Substitution: Formation of substituted methanamine derivatives.
Scientific Research Applications
(2,3-Dihydropyrazolo[5,1-b]oxazol-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2,3-Dihydropyrazolo[5,1-b]oxazol-3-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazole derivatives: Compounds with a pyrazole ring structure.
Oxazole derivatives: Compounds with an oxazole ring structure.
Methanamine derivatives: Compounds with a methanamine group.
Uniqueness
(2,3-Dihydropyrazolo[5,1-b]oxazol-3-yl)methanamine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C6H9N3O |
---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
2,3-dihydropyrazolo[5,1-b][1,3]oxazol-3-ylmethanamine |
InChI |
InChI=1S/C6H9N3O/c7-3-5-4-10-6-1-2-8-9(5)6/h1-2,5H,3-4,7H2 |
InChI Key |
YIILYNZTIKSTJH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N2C(=CC=N2)O1)CN |
Origin of Product |
United States |
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